molecular formula C20H17N7O2 B11383648 8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11383648
M. Wt: 387.4 g/mol
InChI Key: RNSPEBKNCHBDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a nitrogen-rich tricyclic heterocyclic compound characterized by a polycyclic framework containing seven nitrogen atoms. Its structure includes a central tricyclic core with fused aromatic rings, substituted at the 8-position with a 4-ethoxyphenyl group and at the 10-position with a phenyl group. The ethoxy (–OCH2CH3) substituent introduces electron-donating and lipophilic properties, distinguishing it from analogs with alkyl or electron-withdrawing substituents .

Properties

Molecular Formula

C20H17N7O2

Molecular Weight

387.4 g/mol

IUPAC Name

8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C20H17N7O2/c1-2-29-14-10-8-13(9-11-14)18-15-16(12-6-4-3-5-7-12)22-23-19(28)17(15)21-20-24-25-26-27(18)20/h3-11,18H,2H2,1H3,(H,23,28)(H,21,24,26)

InChI Key

RNSPEBKNCHBDFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=CC=C4)NC5=NN=NN25

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the ethoxyphenyl and phenyl groups. Common reagents used in these reactions include aromatic amines, ethyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce halogens or alkyl groups onto the aromatic rings.

Scientific Research Applications

8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Prepared via multi-step reactions involving condensation, cyclization, and functionalization under controlled conditions (e.g., inert atmospheres, catalytic systems) .
  • Molecular Weight : Estimated at ~388–401 g/mol based on structural analogs (e.g., a related compound with a 3-methoxyphenyl group has a molecular weight of 401.4 g/mol) .

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs differing in substituents, electronic properties, and biological activities. Below is a detailed analysis:

Structural and Functional Variations

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Research Findings
Target Compound 8-(4-ethoxyphenyl), 10-phenyl Likely C22H19N7O2* ~388–401 Ethoxy group enhances lipophilicity and electron donation Potential modulator of enzyme/receptor activity
8-(4-Ethylphenyl)-10-phenyl analog () 8-(4-ethylphenyl), 10-phenyl C21H19N7O 358.4 Ethyl group reduces polarity Used in organic framework studies; limited bioactivity reported
10-(3,4-Dimethoxyphenyl)-8-phenyl analog () 10-(3,4-dimethoxyphenyl), 8-phenyl C20H17N7O3 403.4 Two methoxy groups improve solubility Exhibits antimicrobial activity in vitro
10-(4-Chlorophenyl)-8-(2-methoxyphenyl) analog () 10-(4-chlorophenyl), 8-(2-methoxyphenyl) C20H14ClN7O2 435.8 Chlorine enhances electron withdrawal Studied for anticancer potential via enzyme inhibition
8-(3-Nitrophenyl)-10-phenyl analog () 8-(3-nitrophenyl), 10-phenyl C20H14N8O3 414.4 Nitro group increases reactivity Used in catalytic applications; high electrophilicity

*Note: Exact molecular formula inferred from analogs; the ethoxy group replaces ethyl/methoxy in related structures.

Electronic and Steric Effects

  • Ethoxy vs.
  • Electron-Withdrawing Groups: Analogs with nitro (–NO2) or chloro (–Cl) substituents exhibit higher electrophilicity, favoring reactions like nucleophilic substitution or enzyme inhibition .
  • Phenyl vs. Heteroaromatic Substitutions : Replacing phenyl with furan or pyridine alters π-π stacking and hydrogen-bonding capabilities, impacting binding to biological targets .

Biological Activity

8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its intricate polycyclic structure and multiple conjugated double bonds. This compound has garnered attention for its potential biological activities due to its unique chemical properties derived from various substituents.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N7O2, and it features a tricyclic framework with both ethoxy and phenyl substituents. The presence of these functional groups is believed to play a significant role in its biological activity.

PropertyValue
Molecular FormulaC20H17N7O2
Molecular Weight373.39 g/mol
IUPAC Name8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
PurityTypically >95%

Biological Activity

Research indicates that compounds similar to 8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one exhibit significant biological activities including:

  • Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines.
  • Anti-Metastatic Activity : Similar compounds have shown potential in inhibiting metastasis in cancer models.
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells has been noted in related phenolic compounds.

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve interactions with specific cellular targets or pathways:

  • Cellular Targeting : The compound may bind to certain proteins or enzymes involved in cancer cell proliferation.
  • Signal Transduction Pathways : It may influence pathways associated with cell survival and apoptosis.

Case Studies

A study on phenolic compounds from Dendrobium ellipsophyllum highlighted the cytotoxic and anti-metastatic activities of structurally related compounds. These compounds were evaluated using the MTT assay on H292 human lung cancer cells and demonstrated significant cytotoxicity with IC50 values below 250 μM .

Comparative Analysis with Similar Compounds

Research has also focused on comparing the biological activity of 8-(4-ethoxyphenyl)-10-phenyl derivatives with other structurally similar compounds:

Compound NameKey Differences
8-(3-methoxyphenyl)-10-phenyltetracyclo[6.3.0.02]hepta-1(9),3-dieneDifferent substituent on the phenyl group
8-(2-hydroxyphenyl)-10-phenyltetracyclo[6.3.0.02]hepta-1(9),3-dieneHydroxy group instead of ethoxy
8-(4-bromophenyl)-10-phenyltetracyclo[6.3.0.02]hepta-1(9),3-dieneBromine substituent affecting reactivity

These compounds differ in their substituents which can influence their chemical properties and biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.